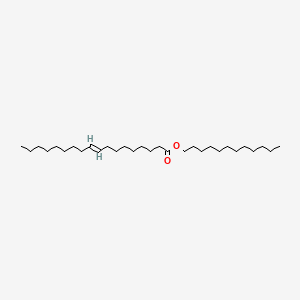

oleic acid lauryl ester, AldrichCPR

説明

Contextualization within Fatty Acid Ester Chemistry

Oleic acid lauryl ester is a member of the fatty acid ester family, a class of compounds formed from the reaction of a fatty acid with an alcohol. wikipedia.org Specifically, it is the ester produced from the esterification of oleic acid, a monounsaturated omega-9 fatty acid, with lauryl alcohol, a saturated 12-carbon fatty alcohol. smolecule.comwikipedia.org This structure classifies it as a wax ester, a type of neutral lipid composed of a fatty acid and a fatty alcohol. chemicalbook.comnih.govnih.gov

The chemical structure, consisting of a long, unsaturated acyl chain from oleic acid and a long, saturated alkyl chain from lauryl alcohol, imparts specific properties to the molecule. cymitquimica.com The presence of the cis-double bond in the oleic acid portion creates a kink in the hydrocarbon chain, which influences its physical state and fluidity compared to fully saturated esters. libretexts.org The synthesis of lauryl oleate (B1233923) is typically achieved through esterification, a reaction that can be catalyzed by various substances, including acids like 4-dodecylbenzenesulfonic acid or dry hydrogen catalytic resin. mdpi.comgoogle.com This process is fundamental to producing various wax esters for industrial applications. rasayanjournal.co.in

Table 1: Chemical Identification of Oleic Acid Lauryl Ester

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | dodecyl (9Z)-octadec-9-enoate | smolecule.comnih.gov |

| CAS Number | 36078-10-1 | chemicalbook.comscbt.comspecialchem.comlarodan.com |

| Molecular Formula | C₃₀H₅₈O₂ | smolecule.comchemicalbook.comcymitquimica.comscbt.comlarodan.com |

| Molecular Weight | 450.78 g/mol | smolecule.comchemicalbook.comscbt.comlarodan.com |

Role as a Biochemical Reagent and Organic Compound for Life Science Research

Oleic acid lauryl ester is established as a biochemical reagent used as a biological material or organic compound for life science-related research. chemicalbook.commedchemexpress.com Its utility in this field is diverse and based on its physicochemical properties. In life sciences, it serves as a long-chain lipid for proteomics and metabolomics research. scbt.com

Key research applications include:

Cell Culture: It is used as a supplement in cell culture media, where it can help stimulate cell proliferation and differentiation, aiding the growth of various cell types. smolecule.com

Drug Delivery: Due to its amphiphilic nature, possessing both water-loving (hydrophilic) and fat-loving (hydrophobic) properties, it acts as a valuable solubilizing agent. smolecule.com This allows it to dissolve poorly water-soluble drugs, potentially enhancing their bioavailability for research purposes. smolecule.com It is also investigated for its ability to form nanoparticles that can encapsulate and deliver drugs to specific targets. smolecule.com

Antimicrobial Research: Studies have indicated that lauryl oleate exhibits some antimicrobial activity against certain bacteria and fungi, making it a compound of interest in the development of new antimicrobial agents. smolecule.com

Absorption Enhancement: The compound is known to enhance the absorption of other substances through the skin (percutaneous absorption), a property being explored in the development of transdermal delivery systems for research applications. smolecule.com

Significance in the Production of Wax Esters and Specialty Chemicals

Oleic acid lauryl ester is a key example of an oleic acid-based wax ester, a class of compounds synthesized for various industrial and specialty chemical applications. mdpi.com These synthetic wax esters are often developed as sustainable alternatives to materials like spermaceti (from sperm whales) or jojoba oil. mdpi.com

The production of lauryl oleate and similar wax esters is significant for several sectors:

Cosmetics and Personal Care: In this industry, it functions as an emollient, helping to soften and smooth the skin, and as a skin-conditioning agent. nih.govcymitquimica.comspecialchem.com Its emulsifying properties are also utilized to stabilize oil-and-water mixtures in formulations like creams and lotions. smolecule.com

Lubricants: The long fatty chains in lauryl oleate provide good extension flexibility and hydrophobicity, resulting in excellent lubricating properties. google.com Fatty esters, in general, are increasingly used as biolubricants or lubricant additives due to their biodegradability and performance characteristics like improved friction properties. rasayanjournal.co.infdpspecialties.com

Specialty Chemicals: Beyond cosmetics and lubricants, lauryl oleate serves as a plasticizer in manufacturing, contributing to product flexibility. smolecule.com The broader category of oleochemicals, derived from fats and oils, are used as emulsifiers, dispersing agents, solvents, and carriers in numerous formulations. fdpspecialties.com Research into efficient, solvent-free synthesis methods using recyclable catalysts highlights the ongoing effort to produce these specialty chemicals more sustainably.

Table 2: Research Findings on Lauryl Oleate Synthesis

| Catalyst/Method | Reaction Conditions | Conversion Rate | Source |

|---|---|---|---|

| 4-dodecylbenzenesulfonic acid (DBSA) | 40 °C, 4 hours, 1.3:1 oleic acid to alcohol ratio | >90% | mdpi.com |

| Acidic deep eutectic solvent (DES) | 70 °C, 3 hours, 1.3:1 oleic acid to alcohol ratio | >96% |

| Dry hydrogen catalytic resin | 130-200 °C, 1-10 hours | >98% | google.com |

特性

分子式 |

C30H58O2 |

|---|---|

分子量 |

450.8 g/mol |

IUPAC名 |

dodecyl (E)-octadec-9-enoate |

InChI |

InChI=1S/C30H58O2/c1-3-5-7-9-11-13-15-16-17-18-19-20-22-24-26-28-30(31)32-29-27-25-23-21-14-12-10-8-6-4-2/h16-17H,3-15,18-29H2,1-2H3/b17-16+ |

InChIキー |

OXPCWUWUWIWSGI-WUKNDPDISA-N |

異性体SMILES |

CCCCCCCCCCCCOC(=O)CCCCCCC/C=C/CCCCCCCC |

正規SMILES |

CCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC |

製品の起源 |

United States |

Synthetic Methodologies and Reaction Kinetics of Oleic Acid Lauryl Ester

Esterification Pathways for Oleic Acid-Based Wax Esters

The production of wax esters from oleic acid, such as lauryl oleate (B1233923), can be accomplished through several catalytic methods. These pathways are primarily distinguished by the phase of the catalyst relative to the reactants, encompassing homogeneous, heterogeneous, and advanced solvent-based systems.

In homogeneous catalysis, the catalyst exists in the same phase as the reactants. Strong mineral acids like sulfuric acid and organic acids such as p-toluenesulfonic acid (p-TSA) are conventional catalysts for this process. njit.eduresearchgate.net A notable example is the use of 4-dodecylbenzenesulfonic acid (DBSA), an efficient surfactant-type catalyst, for the low-temperature synthesis of oleic acid-based wax esters. mdpi.com

Research has demonstrated that DBSA can effectively catalyze the esterification of oleic acid with a variety of long-chain fatty alcohols, including lauryl alcohol (C12), myristyl alcohol (C14), and stearyl alcohol (C18). mdpi.com Under optimized, solvent-free conditions, this method yields excellent conversion rates, typically between 90.0% and 94.0%, for these wax esters. mdpi.com The use of DBSA is particularly advantageous as it allows for high conversion at milder temperatures, such as 40°C. mdpi.com

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, which offers significant advantages in terms of catalyst separation, recovery, and reuse. For the synthesis of lauryl oleate, solid acid catalysts are a key technology. A preparation method utilizing a dry hydrogen catalytic resin has been shown to produce lauryl oleate with an oleic acid conversion rate exceeding 98%. google.com This process is typically conducted at temperatures ranging from 130°C to 200°C. google.com

Other acidic heterogeneous catalysts used for the esterification of oleic acid include sodium hydrogen sulfate (B86663) (NaHSO₄), tin(II) chloride dihydrate (SnCl₂·2H₂O), and sodium dihydrogen phosphate (B84403) (NaH₂PO₄). rasayanjournal.co.in In studies on similar long-chain esters, NaHSO₄ demonstrated high activity, achieving a yield of 96.8% for oleyl oleate at 130°C. rasayanjournal.co.in Ion-exchange resins, such as Amberlyst, and various zeolites are also effective heterogeneous catalysts for producing fatty acid esters. mdpi.comusu.ac.id

Deep Eutectic Solvents (DESs) represent a newer class of solvents that can also function as catalysts. bath.ac.ukwiley.com They are formed by mixing a hydrogen bond donor (e.g., urea, glycerol) with a hydrogen bond acceptor (e.g., a quaternary ammonium (B1175870) salt like choline (B1196258) chloride). bath.ac.uk These systems are gaining attention as environmentally benign media for chemical processes. wiley.com

Mechanistic Investigations of Esterification Processes

The efficiency of lauryl oleate synthesis is governed by the interplay of the catalyst, reaction conditions, and reactant concentrations. Understanding these factors is crucial for process optimization.

The fundamental mechanism for acid-catalyzed esterification involves the protonation of the carbonyl oxygen of oleic acid by the acid catalyst. This activation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by lauryl alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the lauryl oleate ester and regenerate the acid catalyst.

The catalyst's nature plays a critical role. Homogeneous catalysts like DBSA and p-TSA are highly effective, with the reaction rate often being a linear function of the catalyst concentration. njit.edumdpi.com For heterogeneous systems, such as catalytic resins, an optimal catalyst load is required to maximize conversion. For lauryl oleate synthesis, a resin amount of 2-5% relative to the mass of oleic acid is preferred. google.com

Reaction conditions such as temperature and the removal of byproducts are also vital. The esterification reaction is reversible, and the presence of water, a byproduct, can shift the equilibrium back towards the reactants, reducing the final yield. mdpi.com Therefore, continuous removal of water, often achieved through distillation or by operating under reduced pressure, is a common strategy to drive the reaction to completion. njit.edugoogle.com The reaction is typically performed under an inert atmosphere, such as nitrogen, to prevent the oxidation of oleic acid at elevated temperatures, which can lead to product discoloration. google.com

| Catalytic Pathway | Catalyst Example | Typical Temperature | Typical Molar Ratio (Alcohol:Acid) | Conversion/Yield | Reference |

|---|---|---|---|---|---|

| Homogeneous Acid Catalysis | 4-Dodecylbenzenesulfonic Acid (DBSA) | 40°C | 1.3:1 | 90-94% (for Lauryl Oleate) | mdpi.com |

| Heterogeneous Acid Catalysis | Dry Hydrogen Catalytic Resin | 130-200°C | 1:1 to 2:1 | >98% (for Lauryl Oleate) | google.com |

| Heterogeneous Acid Catalysis | Sodium Hydrogen Sulfate (NaHSO₄) | 130°C | 1:1 | 96.8% (for Oleyl Oleate) | rasayanjournal.co.in |

| Deep Eutectic Solvent (DES) | MSA/ChCl | 70°C | 12:1 (Methanol:Acid) | >99% (for Methyl Oleate) | researchgate.net |

The molar ratio of the substrates (lauryl alcohol to oleic acid) and the reaction temperature are critical parameters that directly affect the reaction rate and equilibrium conversion.

Substrate Molar Ratio: According to Le Chatelier's principle, using an excess of one reactant (typically the alcohol) can shift the equilibrium towards the formation of the ester. researchgate.netnih.gov For the synthesis of lauryl oleate using a heterogeneous resin catalyst, the molar ratio of lauryl alcohol to oleic acid can range from 1:1 to 5:1, with a preferential range of 1:1 to 2:1 to ensure high conversion while minimizing the need to recover large amounts of unreacted alcohol. google.com In studies using homogeneous catalysts for similar long-chain esters, an optimal molar ratio of 1.3:1 (oleic acid to alcohol) was found to maximize conversion; further increasing the excess of the acid did not lead to a significant improvement. mdpi.com

Temperature: The reaction temperature has a pronounced effect on the esterification rate. Generally, increasing the temperature increases the reaction rate. mdpi.comekb.eg For the synthesis of lauryl oleate with a catalytic resin, a broad temperature range of 130°C to 200°C is effective, with a specific example showing high conversion at 170°C. google.com However, for certain catalytic systems like DBSA, very high conversions can be achieved at significantly lower temperatures, such as 40°C. mdpi.com While higher temperatures accelerate the reaction, they can also promote undesirable side reactions, such as dehydration and oxidation, especially in the absence of an inert atmosphere. google.com Therefore, an optimal temperature must be selected to balance reaction kinetics with product quality and energy consumption.

| Parameter | Condition | Effect on Conversion | Ester Example | Reference |

|---|---|---|---|---|

| Temperature | Increased from 20°C to 40°C | Conversion increased from 59.2% to 92.9% | Cetyl Oleate (DBSA catalyst) | mdpi.com |

| Temperature | 130°C to 200°C | Effective range for high conversion (>98%) | Lauryl Oleate (Resin catalyst) | google.com |

| Molar Ratio (Acid:Alcohol) | Increased from 1:1 to 1.3:1 | Conversion increased from 84.5% to 93.7% | Cetyl Oleate (DBSA catalyst) | mdpi.com |

| Molar Ratio (Alcohol:Acid) | 1:1 to 2:1 | Preferable range for high conversion (>98%) | Lauryl Oleate (Resin catalyst) | google.com |

| Catalyst Amount (DBSA) | Increased from 2 mol% to 10 mol% | Conversion increased significantly | Cetyl Oleate | mdpi.com |

| Catalyst Amount (Resin) | 2% to 5% (wt/wt of oleic acid) | Preferable range for high conversion | Lauryl Oleate | google.com |

Role of Water Content in Reaction Equilibrium and Inhibition

The synthesis of oleic acid lauryl ester via esterification is a reversible reaction where water is a key byproduct. rasayanjournal.co.inmasterorganicchemistry.com The presence of water in the reaction medium significantly influences the reaction equilibrium and can act as an inhibitor. rasayanjournal.co.inmdpi.com According to Le Chatelier's principle, an accumulation of water can shift the equilibrium towards the reactants, favoring the reverse reaction of hydrolysis and thereby reducing the final ester yield. rasayanjournal.co.inugm.ac.id

In lipase-catalyzed esterification, the amount of water, often expressed as water activity (a_w), is a critical parameter. nih.gov Lipases, which are hydrolase enzymes, require a minimal amount of water to maintain their catalytically active conformation. nih.gov However, excessive water content shifts the enzyme's activity from synthesis to hydrolysis. nih.govresearchgate.net For many lipase-catalyzed esterifications, a water activity below 0.2 is considered most suitable for maximizing ester production. researchgate.net The initial water activity can strongly affect the reaction's time course, with very low initial water activity (e.g., < 0.07) sometimes leading to the highest conversion yields. researchgate.net

The inhibitory effect of water can be temperature-dependent. In the synthesis of oleic acid-based wax esters, the negative impact of water on the esterification process has been observed to decrease as the reaction temperature increases from 40°C to 80°C. mdpi.com At 80°C, the presence of up to 50% water had a negligible effect on the esterification of oleic acid and cetyl alcohol, which is attributed to the rate of hydrolysis of the wax ester. mdpi.com

To overcome the inhibitory effects of water and drive the reaction toward a higher product yield, various water removal techniques have been employed. These methods include the use of desiccants like molecular sieves, pervaporation, sparging with dry inert gas, or carrying out the reaction under reduced pressure to continuously remove water as it forms. rasayanjournal.co.inresearchgate.netgoogle.comsemanticscholar.org For instance, adding a desiccant like silica (B1680970) gel during the synthesis of oleyl oleate was shown to improve the yield. rasayanjournal.co.in

Table 1: Effect of Water on Esterification Yield

| Catalyst System | Water Condition | Temperature | Effect on Yield | Reference |

| 4-Dodecylbenzenesulfonic acid (DBSA) | Increasing initial water content | 40°C | Decreased conversion rate | mdpi.com |

| DBSA | Increasing initial water content | 80°C | Inhibitory effect significantly reduced | mdpi.com |

| Candida antarctica lipase (B570770) | Low initial water activity (<0.07) | Not Specified | Highest conversion yield (28.5%) | researchgate.net |

| Candida antarctica lipase | High water activity | Not Specified | Favors hydrolysis over esterification | researchgate.net |

| NaHSO₄ | Water produced during reaction | 130°C | Shifts equilibrium towards reactants, lowering yield | rasayanjournal.co.in |

| NaHSO₄ with silica gel (desiccant) | Water removed | 130°C | Increased yield to 86.91% | rasayanjournal.co.in |

Protonation Dynamics in Esterification Mechanisms

In acid-catalyzed esterification, known as Fischer esterification, protonation is a critical initial step that activates the carboxylic acid for reaction. masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of oleic acid by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid (p-TSA). masterorganicchemistry.comresearchgate.net This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of lauryl alcohol. masterorganicchemistry.com This protonation of the carboxylic group is considered the rate-determining step of the reaction. researchgate.net

The entire process is a series of equilibrium steps:

Protonation: The carbonyl oxygen of oleic acid is protonated by the acid catalyst. masterorganicchemistry.com

Nucleophilic Attack: The lauryl alcohol molecule attacks the now highly electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a much better leaving group than the hydroxide (B78521) ion. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, lauryl oleate. masterorganicchemistry.com

The acid catalyst serves a dual purpose: it activates the carboxylic acid and facilitates the removal of the water molecule. masterorganicchemistry.com The effectiveness of different acidic catalysts can be related to their ability to protonate the substrate. rasayanjournal.co.in

Optimization of Synthesis Parameters for Enhanced Yields

The yield of oleic acid lauryl ester is highly dependent on several key reaction parameters, including temperature, substrate molar ratio, catalyst concentration, and reaction time. Optimizing these parameters is crucial for maximizing conversion and process efficiency.

Reaction Temperature: Temperature influences catalyst activity, reaction rate, and reactant solubility. rasayanjournal.co.in For the synthesis of oleyl oleate using a NaHSO₄ catalyst, the yield increased with temperature, reaching a maximum of 96.81% at 130°C. rasayanjournal.co.in In lipase-catalyzed systems, an optimal temperature exists; for Novozym 435-catalyzed synthesis of oleyl oleate, this was found to be between 40-50°C. researchgate.net A study optimizing the synthesis of triethanolamine-based esters from oleic acid explored a temperature range of 51.25–68.75°C. nih.gov

Substrate Molar Ratio: The molar ratio of oleic acid to lauryl alcohol affects the reaction equilibrium. Using an excess of one reactant can drive the reaction towards the product side. For the DBSA-catalyzed synthesis of cetyl oleate, an optimal oleic acid to alcohol molar ratio of 1.3:1 was identified. mdpi.com In the enzymatic synthesis of oleyl oleate, a 2:1 molar ratio of oleyl alcohol to oleic acid resulted in a 97.2% yield. researchgate.net However, excessively high concentrations of the alcohol can increase the viscosity of the medium, hindering effective mixing and reducing the reaction rate. ugm.ac.id

Catalyst Concentration: The amount of catalyst directly impacts the reaction rate by providing more active sites. ajpojournals.org For the synthesis of oleyl oleate with a NaHSO₄ catalyst, a concentration of 9.9 wt% was found to be optimal. rasayanjournal.co.in Similarly, when using an ionic liquid catalyst, the yield increased up to a catalyst concentration of 9.9 wt% and then decreased. ugm.ac.id In lipase-catalyzed reactions, an optimal enzyme quantity for oleyl oleate production was determined to be 7% (w/w of substrates). researchgate.net An excess of catalyst does not always increase the yield and can sometimes have a negative effect. ugm.ac.idajpojournals.org

Reaction Time: The reaction yield increases with time until equilibrium is reached. rasayanjournal.co.in For NaHSO₄-catalyzed synthesis of oleyl oleate, the highest yield was achieved after 8 hours. rasayanjournal.co.in In a much faster lipase-catalyzed reaction using Novozym 435, equilibrium was reached in just 5 minutes. researchgate.net

Table 2: Optimized Parameters for Oleic Acid Ester Synthesis

Novel Approaches in Solvent-Free Esterification

Solvent-free synthesis, also known as neat synthesis, is a green and efficient approach that avoids the use of potentially hazardous and costly organic solvents. mdpi.com This method simplifies product purification and reduces waste, making it an attractive alternative for industrial applications.

Several novel catalytic systems have been successfully employed for the solvent-free synthesis of oleic acid lauryl ester and other similar wax esters:

Deep Eutectic Solvents (DES): Acidic deep eutectic solvents, such as a mixture of choline chloride and p-toluenesulfonic acid, have been used as efficient and recyclable catalysts. researchgate.net This method allows for high conversion rates (>96%) under mild conditions (e.g., 70°C for 3 hours). researchgate.net The DES catalyst can be recovered and reused multiple times with consistent activity.

Surfactant-Combined Catalysts: 4-dodecylbenzenesulfonic acid (DBSA), which acts as both an acid catalyst and a surfactant, has been used for low-temperature (40°C), solvent-free esterification. mdpi.com This approach yielded excellent conversions (>90%) for various long-chain fatty alcohols, including lauryl alcohol. mdpi.com The surfactant properties of DBSA may contribute to its high catalytic effect by forming emulsions. mdpi.com

Enzymatic Catalysis: Lipases, particularly immobilized forms like Novozym 435, are highly effective for solvent-free esterification of oleic acid. researchgate.nettandfonline.com Response surface methodology has been used to optimize these solvent-free systems, achieving high yields by carefully controlling parameters like enzyme quantity and molar ratio. researchgate.net The synthesis can be further intensified by combining enzymatic catalysis with ultrasound irradiation, which can significantly reduce reaction times. semanticscholar.orgnih.gov For example, the ultrasound-assisted synthesis of decyl oleate in a solvent-free system reached 97.14% yield in just 25 minutes. semanticscholar.orgnih.gov

These solvent-free approaches represent significant advancements in the sustainable production of oleic acid lauryl ester, offering high yields, milder reaction conditions, and reduced environmental impact. mdpi.comsemanticscholar.org

Advanced Spectroscopic and Analytical Characterization of Oleic Acid Lauryl Ester

Spectroscopic Confirmation of Ester Formation

Spectroscopic methods provide definitive evidence of the formation of the ester bond between oleic acid and lauryl alcohol, distinguishing the product from its parent molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural verification of oleic acid lauryl ester. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the successful esterification. aocs.org

In ¹H NMR spectroscopy, the formation of the ester is unequivocally confirmed by the appearance of a triplet signal corresponding to the methylene (B1212753) protons (-CH₂-) of the lauryl group directly attached to the ester oxygen (R-COO-CH₂ -R'). This signal typically appears around 4.05 ppm. Concurrently, the broad signal of the carboxylic acid proton (-COOH) of oleic acid, which is typically observed far downfield around 11-12 ppm, disappears completely. chemicalbook.com The olefinic protons (-CH=CH-) of the oleic acid moiety are observed as a multiplet at approximately 5.3 ppm. smolecule.com The terminal methyl groups of both the oleic and lauryl chains appear as triplets near 0.9 ppm, while the numerous methylene groups in the long aliphatic chains create a large, overlapping multiplet region between 1.2 and 1.6 ppm. smolecule.com

¹³C NMR spectroscopy further corroborates the structure. The most indicative signal is that of the carbonyl carbon (-C =O) of the ester group, which resonates around 174 ppm. researchgate.net This is a distinct shift from the carbonyl carbon of the parent oleic acid, which appears at a slightly different chemical shift. The carbon of the methylene group attached to the ester oxygen (-O-CH₂ -) is found at approximately 64 ppm. The olefinic carbons of the double bond are located in the 129-130 ppm region, and the various aliphatic carbons of the chains are spread out between 14 and 34 ppm. smolecule.com

Table 1: Characteristic ¹H and ¹³C NMR Chemical Shifts (ppm) for Lauryl Oleate (B1233923)

| Functional Group | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) |

|---|---|---|

| Ester Carbonyl (-C=O) | - | ~174 |

| Olefinic Protons (-CH=CH-) | ~5.3 | ~130 |

| Ester Methylene (-O-CH₂-) | ~4.05 | ~64 |

| Methylene Chains (-(CH₂)n-) | 1.2 - 1.6 | 22 - 34 |

| Terminal Methyl (-CH₃) | ~0.9 | ~14 |

Data is compiled from typical values for long-chain esters. smolecule.comresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups and verifying the formation of oleic acid lauryl ester. The analysis focuses on the appearance of the characteristic ester carbonyl band and the disappearance of the carboxylic acid hydroxyl band.

The most prominent feature in the IR spectrum of lauryl oleate is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group, which appears in the range of 1735-1750 cm⁻¹. smolecule.com This peak is shifted to a higher wavenumber compared to the carbonyl stretch of the parent oleic acid, which is typically found around 1710 cm⁻¹. ufn.edu.brresearchgate.net The successful formation of the ester is further confirmed by the complete disappearance of the very broad absorption band from 2500 cm⁻¹ to 3500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group in oleic acid. researchgate.net Other characteristic peaks include the C-H stretching vibrations of the CH₂ and CH₃ groups around 2850-2920 cm⁻¹ and the C-O stretching vibrations of the ester linkage in the 1170-1250 cm⁻¹ region. researchgate.net

Table 2: Key Infrared (IR) Absorption Bands for Ester Formation Analysis

| Functional Group | Parent (Oleic Acid) Wavenumber (cm⁻¹) | Product (Lauryl Oleate) Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| O-H (Carboxylic Acid) | ~2500-3500 (very broad) | Absent | Stretching |

| C=O (Carbonyl) | ~1710 | ~1740 | Stretching |

| C-O (Ester) | - | ~1170-1250 | Stretching |

Data compiled from sources. smolecule.comufn.edu.brresearchgate.netresearchgate.net

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for both the purification of lauryl oleate after synthesis and for assessing the purity of the final product.

Gas Chromatography (GC) for Quantitative Analysis

Gas chromatography (GC), particularly when coupled with a flame ionization detector (GC-FID), is a standard method for the quantitative analysis and purity assessment of fatty acid esters like lauryl oleate. researchgate.net The technique separates compounds based on their volatility and interaction with the stationary phase of the GC column. Due to the high boiling point of lauryl oleate, specific GC methods are employed for its analysis. researchgate.net

For accurate quantification, a derivatization-free GC-FID method can be utilized, employing a specialized column such as a nitroterephthalic acid modified polyethylene (B3416737) glycol capillary column. researchgate.netchromatographyonline.com The method is validated for specificity, precision, and accuracy, allowing for the routine analysis of the main components and any related fatty acid impurities. chromatographyonline.com The retention time of lauryl oleate is a key identifier; for instance, its Kovats Retention Index on a standard non-polar column is reported to be 3122.55. nih.gov This allows for the separation and quantification of lauryl oleate from any unreacted starting materials (oleic acid, lauryl alcohol) or by-products, ensuring the purity of the final compound.

Silica (B1680970) Gel Column Chromatography for Purification

Silica gel column chromatography is a fundamental and widely used preparative technique for the purification of oleic acid lauryl ester following its synthesis. teledynelabs.com This liquid chromatography method separates compounds based on their polarity. nacalai.com Silica gel, a polar stationary phase, is packed into a column. A solvent or a mixture of solvents (the mobile phase) is used to elute the compounds.

In the purification of lauryl oleate, the crude reaction mixture is loaded onto the top of the silica gel column. youtube.com A non-polar solvent system is typically used as the eluent. Lauryl oleate, being a relatively non-polar ester, has a weaker interaction with the polar silica gel compared to the more polar starting materials, lauryl alcohol and especially the highly polar oleic acid. Consequently, lauryl oleate travels down the column more quickly and is eluted first. The more polar impurities, including unreacted oleic acid and lauryl alcohol, are retained more strongly on the silica gel and are eluted later. rochester.edu By collecting fractions of the eluent over time, the pure lauryl oleate can be effectively isolated from reactants and by-products.

Mass Spectrometry for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is a critical analytical tool that provides information on the molecular weight and structural features of oleic acid lauryl ester. The compound has a molecular formula of C₃₀H₅₈O₂ and a molecular weight of approximately 450.8 g/mol . nih.gov

When analyzed by mass spectrometry, typically using techniques like GC-MS, the molecule will generate a molecular ion peak (M⁺) corresponding to its molecular weight (m/z ≈ 450). The fragmentation pattern observed in the mass spectrum provides further structural confirmation. For esters, characteristic fragmentation occurs via cleavage of the bonds adjacent to the carbonyl group. libretexts.org One of the primary fragmentation pathways for lauryl oleate would be the alpha-cleavage, resulting in the loss of the lauryl-oxy radical (-•OC₁₂H₂₅), leading to the formation of the oleoyl (B10858665) acylium ion [CH₃(CH₂)₇CH=CH(CH₂)₇CO]⁺ at m/z 265. Another significant fragmentation can be the McLafferty rearrangement if sterically feasible, though alpha-cleavages are often dominant for long-chain esters. Additional peaks in the spectrum will correspond to the fragmentation of the long hydrocarbon chains, typically showing a series of losses of 14 mass units (-CH₂- groups). libretexts.org This detailed fragmentation analysis, combined with the molecular ion peak, provides unambiguous confirmation of the identity and structure of oleic acid lauryl ester. researchgate.net

Emerging Analytical Methodologies in Biochemical Research

Application in Long-Chain Lipid Profiling for Proteomics and Metabolomics

Oleic acid lauryl ester, also known as lauryl oleate, is a long-chain wax ester utilized in proteomics and metabolomics research. scbt.com The analysis of long-chain lipids, including wax esters, is a critical aspect of lipidomics, aimed at understanding their roles in energy metabolism, membrane structure, and cellular signaling. creative-proteomics.comcreative-proteomics.com However, the comprehensive profiling of these molecules presents significant analytical challenges due to their structural complexity and the vast number of potential isomers. creative-proteomics.comnih.gov

The characterization of long-chain fatty acids (LCFAs) and their esters is complicated by variations in chain length (typically C14-C22 or longer), the degree and position of unsaturation, and geometric isomerism (cis/trans). creative-proteomics.com In the case of wax esters like lauryl oleate, this complexity is compounded by the numerous possible combinations of fatty acids and fatty alcohols, each resulting in a unique molecular species with distinct physical properties. nih.govcreative-proteomics.com A significant hurdle in the analysis of wax esters is the common presence of isomers that have the same molecular weight, making them difficult to distinguish with conventional gas chromatography-mass spectrometry (GC-MS) alone. nih.gov

To overcome these challenges, researchers employ a variety of advanced analytical platforms. Methodologies such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) and GC-MS are foundational for both qualitative and quantitative analysis. creative-proteomics.comchromatographyonline.com For instance, GC-MS can identify wax esters by determining the chain lengths and unsaturation of their constituent alcohol and acid chains. nih.gov More advanced techniques like direct infusion electrospray ionization tandem mass spectrometry (ESI-tandem MS) have been developed for the semi-quantitative profiling of hundreds of wax ester species directly from complex mixtures. nih.gov These methods are essential for applications ranging from discovering novel fatty acids to validating metabolic biomarkers and mapping cellular pathways. creative-proteomics.com

The table below summarizes key analytical platforms used for profiling long-chain lipids like oleic acid lauryl ester.

| Analytical Platform | Principle | Key Advantages | Typical Application |

| GC-MS | Gas chromatographic separation combined with mass spectrometry for detection and identification, often after derivatization. creative-proteomics.comchromatographyonline.com | High sensitivity and resolving power for volatile compounds. creative-proteomics.com | Identification of fatty acid and alcohol moieties after hydrolysis; analysis of intact wax esters. nih.govnih.gov |

| LC-MS/MS | Liquid chromatographic separation coupled with tandem mass spectrometry for targeted quantification. creative-proteomics.comchromatographyonline.com | Exceptional sensitivity and selectivity, suitable for complex biological matrices. creative-proteomics.com | High-throughput quantification of specific long-chain fatty acids and their derivatives. chromatographyonline.comnih.gov |

| ESI-MS/MS | Direct infusion of the sample with ionization followed by tandem mass spectrometry. | Fast profiling of molecular species without chromatographic separation. nih.gov | Rapid screening and semi-quantitative determination of wax ester compositions in complex mixtures. nih.gov |

Ion Mobility Spectrometry (IMS) for Advanced Separation and Identification of Related Analytes

Ion Mobility Spectrometry (IMS), particularly when coupled with mass spectrometry (IMS-MS), represents a powerful emerging technology for the detailed characterization of complex lipid mixtures. nih.govresearchgate.net This technique adds a new dimension of separation to traditional analytical workflows, significantly enhancing resolving power, selectivity, and sensitivity. frontiersin.orgrsc.org IMS separates ions in the gas phase based on their size, shape, and charge under the influence of an electric field. researchgate.netfrontiersin.org This capability is especially valuable for lipidomics, as it allows for the differentiation of isomeric lipids—molecules that share the same mass but have different structures—which is a major challenge for mass spectrometry alone. frontiersin.org

The integration of IMS into lipid analysis workflows offers several key benefits:

Enhanced Isomer Resolution : IMS can separate lipid isomers, such as those with different double bond positions or acyl chain attachments, providing a more detailed molecular profile. researchgate.netfrontiersin.org

Improved Confidence in Identification : The technique provides a collision cross section (CCS) value for each ion, which is a physicochemical measurement related to its conformational structure. researchgate.netnih.gov This CCS value serves as an additional identifier, increasing the confidence of lipid annotation alongside mass-to-charge ratio and retention time. frontiersin.orgnih.gov

Increased Peak Capacity and Signal-to-Noise : By dispersing chemical signals across another dimension, IMS-MS reduces spectral complexity and separates lipid signals from interfering isobaric species and chemical noise, thereby improving the signal-to-noise ratio. nih.govnih.gov

Different types of IMS technologies are applied in lipid research, each with specific strengths. For compounds like oleic acid lauryl ester and other long-chain wax esters, these advanced separation methods are crucial for distinguishing between closely related structures within complex biological samples. frontiersin.org For example, differential IMS (FAIMS) has shown the ability to separate lipid subclasses, and in some cases, even resolve glycerolipid isomers with different fatty acid positions. nih.gov

The table below outlines various IMS techniques and their significance in the context of lipid analysis.

| IMS Technique | Separation Principle | Key Advantages for Lipid Analysis |

| Drift Tube IMS (DTIMS) | Ions traverse a gas-filled tube under a uniform electric field, separating based on their mobility. frontiersin.org | Provides direct measurement of fundamental CCS values, offering high accuracy for structural annotation. frontiersin.org |

| Travelling Wave IMS (TWIMS) | Ions are propelled through a gas-filled cell by a series of voltage waves. researchgate.netnih.gov | High sensitivity and compatibility with a wide range of mass spectrometers; commonly used in untargeted lipidomics. researchgate.net |

| Trapped IMS (TIMS) | Ions are held stationary against a moving gas by an electric field, and separation is achieved by ramping the field. frontiersin.org | High resolution and efficiency, enabling deep profiling of complex lipidomes. frontiersin.org |

| Differential IMS (DMS/FAIMS) | Ions are separated based on the difference in their mobility in high and low electric fields. frontiersin.orgnih.gov | Highly orthogonal to mass spectrometry, providing excellent separation of lipid classes and isomers. frontiersin.orgnih.gov |

Biochemical and Material Science Applications of Oleic Acid Lauryl Ester

Utilization in Proteomics and Metabolomics Research as a Long-Chain Lipid

Oleic acid lauryl ester, also known as lauryl oleate (B1233923), serves as a valuable tool in the fields of proteomics and metabolomics as a long-chain lipid standard. scbt.com In these research areas, which involve the large-scale study of proteins and small molecules (metabolites) respectively, accurate identification and quantification of various lipid species are crucial. The complexity of biological samples necessitates the use of well-characterized standards for instrument calibration and data validation. nih.gov

Long-chain lipids, a diverse group of biomolecules essential for cellular structure and function, are frequently the focus of mass spectrometric analysis. nih.gov Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption ionization (MALDI) mass spectrometry are capable of detecting a wide array of lipids, but the sheer number of closely related molecules produced by biological processes presents a significant analytical challenge. nih.govnih.gov The use of standards like oleic acid lauryl ester helps to address this by providing a reference point for retention time and mass-to-charge ratio, aiding in the confident identification of unknown lipids in a sample. researchgate.netresearchgate.net

The analysis of long-chain fatty acids and their derivatives, such as oleic acid lauryl ester, is often performed using techniques like liquid chromatography-mass spectrometry (LC-MS). chromatographyonline.com In targeted lipidomics, where specific lipids are quantified, the availability of high-purity standards is critical for achieving accurate and sensitive measurements. researchgate.net

| Lipid Class | Typical Ionization Adducts in Mass Spectrometry | Reference |

|---|---|---|

| Phosphatidylcholine (PC) | [M+H]⁺ | researchgate.net |

| Phosphatidylethanolamine (PE) | [M+H]⁺ | researchgate.net |

| Phosphatidylserine (PS) | [M+H]⁺ | researchgate.net |

| Sphingomyelin (SM) | [M+H]⁺ | researchgate.net |

| Ceramide (CER) | [M+H]⁺ | researchgate.net |

| Diglyceride (DG) | [M+NH₄]⁺ | researchgate.net |

| Triglyceride (TG) | [M+NH₄]⁺ | researchgate.net |

| Phosphatidylinositol (PI) | [M+NH₄]⁺ | researchgate.net |

Role as a Biological Material in Life Science Investigations

Oleic acid lauryl ester is utilized as a biological material in various life science research applications. medchemexpress.com As a type of wax ester, it is part of a class of neutral lipids composed of a fatty acid esterified to a fatty alcohol. nih.gov These compounds are found across different kingdoms of life and serve several important biological functions. nih.govlabinsights.nl For instance, in nature, wax esters act as protective waterproof coatings and energy reserves. labinsights.nllibretexts.org

In a research context, lauryl oleate's properties make it suitable for a range of investigations. Its biocompatibility allows for its use in studies involving biological systems. smolecule.com For example, it has been used in cell culture research as a media supplement to aid in cell proliferation and differentiation. smolecule.com Furthermore, some studies have suggested that lauryl oleate possesses antimicrobial properties, opening up avenues for research into new antimicrobial agents. smolecule.com

The physical and chemical characteristics of wax esters, including lauryl oleate, are key to their utility. They are highly hydrophobic neutral lipids. alfa-chemistry.com The melting point of wax esters is influenced by their total chain length and the presence of any double bonds, with unsaturation leading to a lower melting point. nih.gov This tunability of physical properties through chemical structure is a valuable aspect for researchers designing experiments.

Functional Applications as Wax Esters and Biolubricants

Replacement for Natural Wax Esters (e.g., Spermaceti Oil, Jojoba Oil)

Historically, natural wax esters like spermaceti oil, derived from sperm whales, were highly valued for their lubricating properties. nih.govwikipedia.org However, with the ban on whaling, the need for sustainable alternatives became critical. wikipedia.orgwashington.edu Jojoba oil, a plant-derived wax ester, emerged as a viable substitute due to its similar chemical structure and properties. washington.eduwikipedia.org However, the supply of jojoba oil can also be a limiting factor. washington.edu

This has led to the development of synthetic wax esters, such as lauryl oleate, through chemical synthesis. nih.gov These synthetic alternatives can be engineered to mimic the properties of natural waxes like spermaceti and jojoba oil. nih.govwashington.edu The synthesis typically involves the esterification of a fatty acid with a fatty alcohol. nih.govgoogle.com This process allows for the production of wax esters with specific desired characteristics, offering a reliable and sustainable supply for various applications. nih.gov

Industrial Applications as Biolubricants in Various Sectors

The favorable properties of wax esters, including lauryl oleate, make them suitable for a range of industrial applications as biolubricants. labinsights.nlalfa-chemistry.com Their unique physical characteristics are highly valued in formulations for lubricants. agrenew.com.au Biolubricants are gaining attention as environmentally friendly alternatives to petroleum-based lubricants.

Wax esters are utilized in sectors such as:

Leather Production: They can be used as additives in the production of leather. labinsights.nlalfa-chemistry.com

Textile Industry: In textiles, they act as emollients, making the fabrics softer. labinsights.nlalfa-chemistry.com

The production of wax esters for these applications can be achieved through chemical synthesis or enzyme-catalyzed esterification of plant oils or other feedstocks. nih.gov The enzymatic route, using lipases, is considered an attractive alternative to chemical synthesis as it operates under milder conditions and can reduce energy consumption and waste generation. nih.gov

| Natural Wax Ester | Source | Primary Applications | Reference |

|---|---|---|---|

| Beeswax | Honeycomb | Protective coatings, candles, cosmetics | libretexts.org |

| Carnauba Wax | Palm trees | Protective coatings, tablet coating | libretexts.orgalfa-chemistry.com |

| Jojoba Oil | Jojoba bushes | Candles, cosmetics | libretexts.org |

| Spermaceti | Sperm whales | Candles, cosmetics, illuminant, lubricant | libretexts.orgwikipedia.org |

Integration into Surfactant Systems

Development of Ester-Functionalized Surfactants

Oleic acid, a key component of lauryl oleate, is a versatile building block for the synthesis of novel surfactants. nih.govresearchgate.net Researchers have focused on creating ester-functionalized surfactants from renewable resources like oleic acid to develop more sustainable and biodegradable alternatives to traditional petrochemical-based surfactants. rsc.orgrsc.org

One approach involves synthesizing imidazolium-based cationic surfactants where the hydrophobic tail is derived from oleic acid. rsc.orgresearchgate.net These surfactants have shown the ability to self-aggregate into micelles at lower concentrations compared to conventional surfactants and exhibit good biodegradability. rsc.orgrsc.org The presence of the double bond in the oleic acid tail has been found to enhance the surfactant's ability to reduce surface tension and improve its biodegradability compared to saturated fatty acid-based surfactants. rsc.orgrsc.org

Derivatization for Specialized Material Applications

Epoxidation of Oleic Acid Esters for Plasticizer and Acid Scavenger Development

The chemical modification of oleic acid esters, such as oleic acid lauryl ester, through epoxidation is a significant area of research for creating value-added products for the polymer industry. This process involves the conversion of the carbon-carbon double bond in the oleic acid chain into a three-membered oxirane ring. This functional group imparts new properties to the molecule, making it highly effective as both a plasticizer and an acid scavenger, particularly for polyvinyl chloride (PVC) and its copolymers. researchgate.netgoogle.com These bio-based derivatives are increasingly viewed as sustainable alternatives to traditional petroleum-based additives like phthalates. researchgate.netgoogle.com

More recently, enzymatic routes have been explored as a "greener" alternative. This method often employs an immobilized lipase (B570770), such as Candida antarctica lipase (Novozym 435), to catalyze the epoxidation using hydrogen peroxide, avoiding the need for strong acids and simplifying the process. acs.orglu.se

Detailed Research Findings

The effectiveness of the epoxidation process is highly dependent on several key parameters, including temperature, reaction time, and the molar ratios of the reactants. researchgate.net Research into the epoxidation of oleic acid and its various esters has provided detailed insights into optimizing these conditions to maximize the yield of the desired epoxide while minimizing side reactions, such as the opening of the oxirane ring. rsc.org

For instance, in the chemo-enzymatic epoxidation of oleic acid, the reaction temperature significantly impacts the outcome. Studies have shown that at lower temperatures, the formation of solid epoxystearic acid can hinder substrate conversion. acs.org A near-complete conversion of the double bonds in oleic acid can be achieved under isothermal batch conditions. acs.org One study found that a temperature of 50°C resulted in nearly 90% conversion to the epoxide product after 6 hours. lu.se In contrast, the epoxidation of methyl oleate was less sensitive to temperature, with almost complete conversion achieved between 40-60°C. lu.se

The molar ratio of hydrogen peroxide to the unsaturated double bonds is a critical factor. For complete epoxidation, a minimum of one mole of hydrogen peroxide is required for each mole of unsaturation. google.com A patented process specifies using a ratio of one to two moles of hydrogen peroxide and 0.25 to 0.75 moles of formic acid for each double bond in the ester to achieve efficient epoxidation at temperatures between 25°C and 75°C. google.com

The choice of catalyst is also crucial. While homogeneous catalysts like mineral acids are effective, they can lead to corrosion and difficulties in product separation. rsc.org This has driven research into heterogeneous catalysts, including enzymes and tungsten-based compounds, which can be more easily recovered and reused, aligning with green chemistry principles. mdpi.comrsc.orgwhiterose.ac.uk

The resulting epoxidized oleic acid esters serve a dual purpose in polymer formulations. As plasticizers, the polar epoxy groups enhance their compatibility with the polar PVC matrix, effectively softening the material. researchgate.netgoogle.com As acid scavengers, the oxirane ring readily reacts with and neutralizes acids like hydrochloric acid (HCl), which can be released during the degradation of PVC, thereby preventing polymer deterioration. google.comgoogle.com

The performance of these bio-based plasticizers has been quantified in various studies. For example, when epoxidized esters derived from oleic acid were incorporated into PVC, the resulting material exhibited desirable mechanical properties.

Below are interactive data tables summarizing research findings on the epoxidation of oleic acid esters and their performance as plasticizers.

Table 1: Selected Research Findings on the Epoxidation of Oleic Acid and its Esters

| Substrate | Epoxidation Method | Catalyst | Temperature (°C) | Time (h) | Key Findings & Conversion/Yield | Reference |

|---|---|---|---|---|---|---|

| Oleic Acid | Chemo-enzymatic | Novozym 435 | 50 | 6 | Nearly 90% conversion to epoxide product. | acs.org, lu.se |

| Methyl Oleate | Chemo-enzymatic | Novozym 435 | 40-60 | - | Almost complete epoxidation was achieved. | lu.se |

| Fatty Acid Methyl Esters (FAMEs) | In situ Performic Acid | Formic Acid/H₂O₂ | - | - | Oxygen oxirane content of 3.8 wt% and 90.0 wt% achieved. | mdpi.com |

| Oleic Acid Esters | In situ Performic Acid | Formic Acid/H₂O₂ | 25-75 | - | Effective epoxidation with controlled reactant ratios. | google.com |

Table 2: Performance of Epoxidized Esters as PVC Plasticizers

| Plasticizer System | Processing Temp (°C) | Processing Time (min) | Tensile Strength (MPa) | Elongation at Break (%) | Plasticizer Migration (28 days) | Reference |

|---|

Environmental Fates and Biodegradation Research of Oleic Acid Lauryl Ester

Biodegradation Pathways of Fatty Acid Esters

The breakdown of fatty acid esters such as lauryl oleate (B1233923) in the environment is a multi-step process driven by microbial activity. The general pathway is conserved across various types of fatty acid esters and involves initial hydrolysis followed by the catabolism of the constituent parts.

Under aerobic conditions, the biodegradation of fatty acid esters is an efficient process initiated by microorganisms. The generally accepted pathway occurs in two main stages lyellcollection.org:

De-esterification : The first and most critical step is the cleavage of the ester bond. This reaction hydrolyzes the ester, releasing the parent fatty acid (oleic acid) and alcohol (lauryl alcohol) lyellcollection.org.

β-Oxidation : Following hydrolysis, the liberated free fatty acid and alcohol are metabolized by the microorganisms. Long-chain fatty acids like oleic acid are broken down through a process known as β-oxidation. In this cyclical pathway, the fatty acid chain is shortened by two carbon atoms during each cycle, producing acetyl-CoA, NADH, and FADH₂ lyellcollection.orgnih.gov. The acetyl-CoA then enters the citric acid cycle to generate energy for the cell, ultimately leading to the production of carbon dioxide and water lyellcollection.org. The released lauryl alcohol is also oxidized to its corresponding fatty acid, which then enters the β-oxidation pathway.

This metabolic route ensures the complete mineralization of the ester into basic inorganic compounds, preventing the accumulation of persistent intermediate metabolites in the environment lyellcollection.org.

The initial cleavage of the ester bond in oleic acid lauryl ester is not a spontaneous event; it is catalyzed by specific enzymes produced by a wide range of microorganisms. These enzymes are broadly classified as esterases .

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are a subclass of esterases that are particularly important for the degradation of water-insoluble esters like lauryl oleate. arcjournals.orgmarketresearchintellect.com Unlike other esterases that prefer water-soluble substrates, lipases act at the interface between the insoluble ester droplet and the aqueous phase where the enzyme is dissolved scielo.br. This interfacial activation is a key characteristic of lipase-catalyzed reactions marketresearchintellect.com. The process involves the enzyme binding to the oil-water interface, which induces a conformational change in the enzyme, exposing its active site and allowing for the efficient hydrolysis of the ester bond scielo.br.

Factors Influencing Biodegradation Rates and Efficiency

The rate and efficiency at which oleic acid lauryl ester is biodegraded in the environment are not constant. They are influenced by a combination of the chemical's own properties and various environmental factors.

| Factor | Description of Influence on Fatty Acid Ester Biodegradation |

| Chemical Structure | The molecular structure of the ester is a primary determinant. Increased chain length can sometimes slow down degradation. The presence of unsaturation (double bonds), as in the oleic acid portion of lauryl oleate, generally increases the rate of biodegradation compared to fully saturated esters. Conversely, branching in the alcohol or acid chain tends to decrease the rate of degradation researchgate.netnih.gov. |

| Temperature | Microbial activity is highly dependent on temperature. Warmer temperatures generally accelerate biodegradation rates up to an optimal point, beyond which the enzymes can denature and activity decreases. Conversely, cold environments can significantly slow down or even halt the process researchgate.net. |

| pH | The pH of the surrounding soil or water affects the activity of the microbial enzymes responsible for hydrolysis. Most lipases and esterases have an optimal pH range for activity, and significant deviations from this range can reduce the rate of degradation researchgate.net. |

| Oxygen Availability | Aerobic biodegradation requires oxygen. In environments with sufficient oxygen, degradation proceeds efficiently. In anaerobic (oxygen-limited) conditions, degradation can still occur but often at a slower rate and through different metabolic pathways lyellcollection.org. |

| Substrate Concentration | The concentration of the ester can impact the degradation rate. While a certain minimum concentration is needed to induce microbial enzyme production, excessively high concentrations can be inhibitory to some microorganisms, potentially slowing down the overall process nih.gov. |

| Presence of Inhibitors | The presence of certain substances can inhibit microbial activity. For example, some heavy metals can be toxic to the microorganisms responsible for degradation, thereby reducing the rate and efficiency of the process researchgate.netfrontiersin.org. |

| Surface Area | Since lauryl oleate is a water-insoluble oil, its biodegradation occurs at the surface of the oil droplets. Therefore, the total available surface area plays a crucial role. Processes that increase the surface area, such as emulsification, can significantly enhance the rate of enzymatic hydrolysis and overall biodegradation nih.govfarmoganic.com. |

Assessment of Environmental Persistence and Renewable Aspects

The compound is not expected to be persistent in the environment. Fatty acid esters, in general, are recognized as being readily biodegradable lyellcollection.orgcurlvana.in. The ester bond is a known point of attack for microbial enzymes, leading to rapid primary degradation . The subsequent breakdown of the resulting oleic acid and lauryl alcohol via β-oxidation ensures complete mineralization, preventing the long-term persistence of the molecule or its metabolites in soil and aquatic systems lyellcollection.org.

From a sustainability perspective, oleic acid lauryl ester can be considered a renewable chemical. Its constituent components can be sourced from natural, renewable feedstocks:

Oleic Acid : This is one of the most common fatty acids found in nature and is readily available from various vegetable oils, including olive oil, canola oil, and high-oleic sunflower oil.

Lauryl Alcohol : Also known as dodecanol, this fatty alcohol is produced industrially from the fatty acids found in coconut oil or palm kernel oil arcjournals.org.

The ability to derive both components of the ester from plant-based, renewable resources makes oleic acid lauryl ester an environmentally friendly alternative to many petroleum-derived synthetic compounds used in similar applications scielo.brcurlvana.in.

Computational and Theoretical Investigations of Oleic Acid Lauryl Ester Systems

Quantum Mechanical Approaches for Thermochemical Data Analysis

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the thermochemical data for fatty acids and their esters. These computational approaches allow for the precise calculation of molecular energies, from which thermodynamic properties can be derived.

The standard enthalpy of formation (ΔHf°) is a critical thermodynamic property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. For complex molecules like oleic acid lauryl ester, experimental determination can be difficult. Quantum mechanics offers a viable alternative for predicting these values.

Using methods like the B3LYP hybrid functional with a suitable basis set (e.g., 6-311+G(d,p)), the enthalpies of formation for fatty acids and their esters can be calculated. researchgate.net To improve accuracy and correct for systematic errors inherent in these methods, empirical corrections are often applied. researchgate.netresearchgate.net For instance, a parametric correction equation applied to B3LYP/6-311+G(d,p) results for fatty acid molecules was shown to decrease the mean absolute deviation between calculated and experimental enthalpies from 122.3 to 5.3 kJ mol–1. researchgate.net

The spontaneity of a reaction is determined by the change in Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous process. Quantum chemical calculations can predict ΔG, providing insight into whether the formation of oleic acid lauryl ester from oleic acid and lauryl alcohol is spontaneous under specific conditions. Studies on similar esterification reactions have shown that they are often not spontaneous within a temperature range of 273.15 K to 373.15 K, indicating that an external energy input is necessary for the reaction to proceed. researchgate.net

Table 1: Calculated Thermochemical Data for Oleic Acid Esterification with Methanol (B129727)

| Temperature (K) | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG (kJ/mol) |

| 313 | 78.94 | 135.3 | 33.03 |

| 323 | 78.94 | 135.3 | 31.68 |

| 338 | 78.94 | 135.3 | 29.81 |

This table presents thermodynamic parameters for the esterification of oleic acid with methanol, catalyzed by 6TsOH-MBC, as a representative example. The positive ΔG values indicate a nonspontaneous reaction under these conditions. Data sourced from a study on biochar catalysts. nih.gov

The esterification of oleic acid with an alcohol, such as lauryl alcohol, is a reversible equilibrium reaction. Quantum mechanical calculations help elucidate the thermodynamic parameters governing this process, including the enthalpy of reaction (ΔH), entropy of reaction (ΔS), and Gibbs free energy of reaction (ΔG).

Computational studies on the esterification of oleic acid with short-chain alcohols like methanol have confirmed the endothermic and nonspontaneous nature of these reactions. researchgate.net The positive enthalpy change (ΔH) indicates that the reaction requires energy input to proceed, which is consistent with experimental findings where heating is necessary. nih.gov The change in Gibbs free energy (ΔG) for these reactions is also typically positive, confirming their nonspontaneous character. nih.gov However, it has been noted that an increase in temperature favors the esterification reaction. researchgate.net

For the sulfuric acid-catalyzed esterification of oleic acid with methanol, equilibrium constants (Keq) have been determined through kinetic data fitting at various temperatures. researchgate.net

Table 2: Equilibrium Constants for Oleic Acid Esterification with Methanol

| Temperature (K) | Equilibrium Constant (Keq) |

| 313 | 1.53 (±0.05) |

| 323 | 1.67 (±0.04) |

| 338 | 1.91 (±0.06) |

This table shows the calculated equilibrium constants for the esterification of oleic acid with methanol at different temperatures. researchgate.netresearchgate.net The increasing Keq with temperature indicates that the formation of the ester is more favorable at higher temperatures.

Molecular Modeling and Simulation Studies (e.g., related fatty acids)

Molecular modeling and simulation techniques, particularly molecular dynamics (MD), are powerful for investigating the structure, dynamics, and interactions of fatty acid esters at the atomic level. researchgate.net These simulations provide a detailed picture of the molecular organization and behavior in the liquid phase, which is crucial for understanding the macroscopic properties of substances like oleic acid lauryl ester.

Molecular dynamics simulations have been successfully used to study related systems, such as fatty acid methyl esters (FAMEs), which are components of biodiesel. nih.gov By employing force fields like the generalized amber force field (GAFF), simulations can accurately reproduce experimental data such as densities and self-diffusivity coefficients across different temperatures. nih.gov

These simulations reveal details about the liquid-phase molecular ordering. nih.gov For instance, in mixed natural esters, the asymmetric structure of long-chain fatty acid triglycerides can lead to irregular stretching of their carbon chains, increasing the probability of chain entanglement. acs.org The degree of molecular stretching during motion influences intermolecular friction and, consequently, the viscosity of the fluid. acs.org

Coarse-grained molecular dynamics simulations of oleic acid have shown that its aggregation behavior is highly dependent on the protonation state of the carboxyl head group. nih.govresearchgate.net When deprotonated and negatively charged, oleic acid molecules tend to form worm-like micelles. nih.govresearchgate.net In contrast, a mixture of neutral and negatively charged oleic acid leads to the spontaneous formation of vesicles, while fully protonated (neutral) oleic acid forms oil phases. nih.govresearchgate.net These findings highlight the critical role of electrostatic and hydrophobic interactions in determining the molecular organization. Such insights are transferable to understanding how oleic acid lauryl ester molecules might interact with each other and with other substances in various environments.

Future Research Directions and Emerging Trends

Development of Novel and Green Catalytic Systems for Sustainable Production

The conventional synthesis of oleic acid lauryl ester often relies on homogeneous acid catalysts like sulfuric or p-toluenesulfonic acid, which are effective but pose challenges related to corrosion, recovery, and waste generation. csic.es The future of its production lies in the adoption of green catalytic systems that are efficient, reusable, and environmentally benign.

Enzymatic Catalysis: Lipases, particularly immobilized enzymes like Candida antarctica lipase (B570770) B (Novozym 435), have emerged as highly promising biocatalysts for esterification. idosi.orgresearchgate.nettandfonline.com These enzymes operate under mild conditions, exhibit high selectivity, and minimize by-product formation. Research focuses on optimizing reaction parameters to maximize yield and reaction speed. For instance, studies on similar wax esters like lauryl palmitate have demonstrated that high yields (>90%) can be achieved in short reaction times by carefully controlling temperature, substrate molar ratios, and enzyme loading. researchgate.net Solvent-free systems are also being explored to further enhance the green credentials of the process. tandfonline.com The reusability of immobilized lipases is a key advantage, with some enzymes retaining high activity over multiple reaction cycles, making the process economically viable. rsc.org

Heterogeneous Solid Acid Catalysts: An alternative green approach involves the use of solid acid catalysts. These materials are non-corrosive, easily separated from the reaction mixture, and can be regenerated and reused, aligning with the principles of green chemistry. researchgate.net A variety of solid acids are under investigation, including:

Ion-exchange resins: Macroreticular resins such as Amberlyst-15 have shown excellent performance in the esterification of long-chain fatty acids with alcohols. csic.esmatec-conferences.org

Sulfated metal oxides: Materials like sulfated zirconia and tungstated zirconia exhibit high catalytic activity, sometimes exceeding that of conventional liquid acids. oru.edu

Biomass-derived catalysts: A particularly innovative trend is the development of catalysts from biowaste, such as sulfonated carbon catalysts derived from orange peels or chitosan. frontiersin.orgsemanticscholar.org These catalysts are not only effective but also contribute to a circular economy by valorizing waste streams.

The table below summarizes research findings on various green catalytic systems for the production of fatty acid esters, including analogues of lauryl oleate (B1233923).

| Catalyst System | Substrates | Key Findings & Conditions | Conversion/Yield | Reference |

| Novozym 435 (Immobilized Lipase) | Palmitic Acid & Lauryl Alcohol | Optimum conditions: 40°C, 10 min, 2:1 alcohol/acid molar ratio, hexane (B92381) solvent. | >90% | researchgate.net |

| Novozym 435 (Immobilized Lipase) | Oleic Acid & Oleyl Alcohol | Solvent-free system, optimized via response surface methodology. | ~98% | tandfonline.com |

| Amberlyst-16 (Solid Acid Resin) | Lauric Acid & 2-Ethyl Hexanol | Continuous flow reactor, 140°C, 1.25:1 alcohol/acid ratio. | >98% | csic.es |

| Dry Hydrogen Catalytic Resin | Oleic Acid & Lauryl Alcohol | Reaction at 130-200°C, catalyst is reusable. | >98% | google.com |

| Aluminum-Alginate Complex | Oleic Acid & Methanol (B129727) | 4 wt% catalyst, 10:1 alcohol/acid ratio, 3h reaction time. | 92.6% | researchgate.net |

| Sulfonated Orange Peel Carbon | Oleic Acid & Methanol | 7 wt% catalyst, 80°C, 60 min reaction time. | 96.5% | frontiersin.org |

Exploration of Advanced Applications in Specialized Material Science

While oleic acid lauryl ester is well-established in cosmetics as a skin-conditioning agent and emollient, its unique properties are paving the way for applications in more specialized areas of material science. cosmileeurope.eu Its long hydrocarbon chains, biodegradability, and lubricating properties make it a versatile molecular building block. cymitquimica.com

Emerging applications include:

Biodegradable Polymers and Plasticizers: Oleic acid lauryl ester can be used in the synthesis of biodegradable polymers. smolecule.com It also functions as a bio-based plasticizer, an environmentally friendly alternative to petroleum-based phthalates used to impart flexibility and durability to plastics. smolecule.comspecialchem.com

Nanomaterials for Drug Delivery: The amphiphilic nature of lauryl oleate makes it a valuable component in pharmaceutical formulations. smolecule.com It can act as a solubilizing agent for poorly water-soluble drugs and is being explored as a carrier in nanoparticle-based drug delivery systems. These nanoparticles can encapsulate active pharmaceutical ingredients, potentially improving their efficacy and enabling targeted delivery. smolecule.com

Biolubricants: There is a growing demand for high-performance, renewable lubricants. Fatty acid esters like lauryl oleate are excellent candidates for biolubricant base oils due to their good lubricity, high viscosity index, and low evaporative loss. nih.govresearchgate.net Research is focused on modifying their structure to enhance properties like cold flow and oxidative stability. nih.gov

Phase Change Materials (PCMs): Fatty acid esters are being investigated as organic PCMs for thermal energy storage. Their ability to store and release large amounts of latent heat during melting and solidification makes them suitable for applications in solar energy storage, smart textiles, and building temperature regulation. The specific melting point of lauryl oleate could be tailored for specific temperature-control applications.

Integration with Circular Economy Principles and Biorefinery Concepts

The production and lifecycle of oleic acid lauryl ester are well-suited for integration into a circular economy, which is based on the principles of eliminating waste, circulating products and materials at their highest value, and regenerating nature. ellenmacarthurfoundation.orgellenmacarthurfoundation.org

Circular Economy Integration:

Renewable Feedstocks: Lauryl oleate is derived from oleic acid and lauryl alcohol, which can be sourced from renewable plant oils and fats. apag.org This decouples its production from finite fossil resources.

Waste Valorization: The oleochemical industry effectively utilizes by-products from other sectors, such as food processing and papermaking, as feedstocks. apag.org For example, oleic acid can be sourced from tall oil, a by-product of the pulp and paper industry.

Biodegradability: As an ester of natural fatty acids and alcohols, lauryl oleate is biodegradable, meaning it can be broken down by microorganisms at the end of its life, preventing accumulation in the environment. cymitquimica.com This contrasts sharply with persistent synthetic chemicals.

Enhanced Recyclability: Oleochemicals like lauryl oleate can serve as additives that improve the recyclability of other bio-based products, such as paper. apag.org

Biorefinery Concepts: The biorefinery model aims to sustainably process biomass into a spectrum of marketable products and energy. Oleic acid lauryl ester fits seamlessly into this concept. In an integrated biorefinery, oil-bearing crops or algae could be processed to extract oils, which are then converted into high-value oleochemicals like lauryl oleate. rsc.org The residual biomass can be used to produce biofuels, animal feed, or other bio-based chemicals, ensuring that the entire feedstock is utilized, maximizing value and minimizing waste. researchgate.net

Advanced Characterization Techniques for Elucidating Structure-Function Relationships

A deeper understanding of the relationship between the molecular structure of oleic acid lauryl ester and its functional properties is crucial for designing next-generation materials. This requires the use of advanced analytical techniques that can probe its structure and behavior at a molecular level.

While standard techniques like Fourier Transform Infrared (FTIR) spectroscopy and chromatography (GC, HPLC) are routinely used for quality control and basic characterization, more sophisticated methods are being employed for in-depth research. mdpi.comresearchgate.net

Advanced Mass Spectrometry (MS): Techniques like High-Performance Liquid Chromatography coupled with Atmospheric Pressure Chemical Ionization Mass Spectrometry (HPLC/APCI-MS) allow for precise determination of molecular structure, including the exact position of double bonds within the oleic acid chain. nih.gov This is critical because the bond position influences the ester's physical properties and chemical reactivity. Tandem mass spectrometry (MS/MS) provides even more detailed structural data. mdpi.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating molecular structure. Beyond standard proton and carbon-13 NMR, research is exploring the use of less common nuclei. Oxygen-17 (¹⁷O) NMR, although more complex to implement, offers a direct window into the chemical environment of the ester's carbonyl and ether oxygen atoms. acs.orgnih.govnih.gov This technique can provide unique insights into electronic structure, intermolecular interactions, and conformational dynamics (e.g., torsion angles around the ester bond), which are fundamental to the material's macroscopic properties like viscosity, melting point, and solvent interactions. acs.org Isotopic labeling, where ¹⁷O is intentionally incorporated into the molecule, can significantly enhance the sensitivity of these measurements. nih.gov

Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal properties of fatty acid esters, such as melting and crystallization behavior. researchgate.net This is essential for applications like PCMs and for understanding the thermal stability of biolubricants.

By combining these advanced techniques, researchers can build comprehensive models that link the specific structural features of oleic acid lauryl ester—such as chain length, degree of unsaturation, and molecular conformation—to its performance in various applications, from providing a silky feel in a lotion to lubricating a high-performance engine. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing oleic acid lauryl ester with high purity?

- Methodological Answer : Oleic acid lauryl ester is synthesized via esterification of oleic acid with lauryl alcohol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key steps include:

- Anhydrous Conditions : Use molecular sieves to absorb water and shift equilibrium toward ester formation .

- Purification : Fractional distillation or silica gel chromatography to isolate the ester.

- Characterization : Confirm identity via ¹H NMR (δ 4.05–4.15 ppm for ester -CH₂-O-) and ¹³C NMR (δ 170–175 ppm for carbonyl). Quantify purity using GC-MS or HPLC with a C18 column .

Q. How should researchers handle storage and stability testing of oleic acid lauryl ester to prevent degradation?

- Methodological Answer :

- Storage : Store under inert gas (N₂/Ar) at –20°C to minimize oxidation of the unsaturated oleate chain.

- Stability Assays : Monitor peroxide value (ASTM D3703) and acid value (ASTM D664) monthly. Degradation manifests as increased free fatty acid content via hydrolysis .

- Light Sensitivity : Conduct accelerated stability studies under UV/visible light to assess photochemical degradation .

Q. What analytical techniques are critical for confirming the identity of AldrichCPR oleic acid lauryl ester?

- Methodological Answer :

- FTIR : Confirm ester carbonyl stretch (~1740 cm⁻¹) and absence of free -OH (3300 cm⁻¹).

- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular ion [M+H]⁺ at m/z 396.6 (C₃₀H₅₆O₂).

- Saponification Value : Titrate with KOH to determine ester content; expected range: 140–150 mg KOH/g .

Advanced Research Questions

Q. How can conflicting data on the surfactant properties of oleic acid lauryl ester in emulsion systems be resolved?

- Methodological Answer :

- Systematic Parameterization : Vary HLB values by blending with co-surfactants (e.g., polysorbates) and measure emulsion stability via dynamic light scattering (DLS) .

- Interfacial Tension : Use a pendant drop tensiometer to assess critical micelle concentration (CMC) under controlled pH and ionic strength.

- Literature Cross-Validation : Compare results with structurally analogous esters (e.g., lauroyl polyoxylglycerides) to identify trends in hydrophobic chain effects .